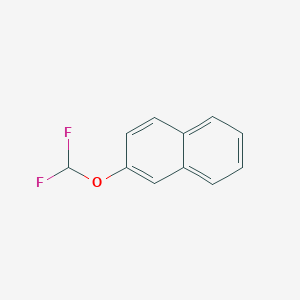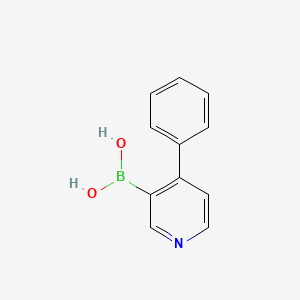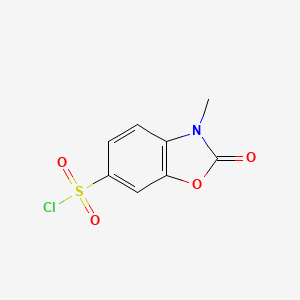
2-(Difluorometoxi)naftaleno
Descripción general
Descripción
2-(Difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H8F2O. It is characterized by the presence of a difluoromethoxy group attached to the naphthalene ring.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
The primary target of 2-(Difluoromethoxy)naphthalene is the monoamine oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the nervous system and peripheral tissues .
Mode of Action
2-(Difluoromethoxy)naphthalene interacts with its target, the MAO enzyme, in a competitive and reversible manner . This means that the compound competes with the enzyme’s natural substrates for the active site, and its binding can be reversed .
Biochemical Pathways
The inhibition of MAO by 2-(Difluoromethoxy)naphthalene affects the metabolic pathways of monoamines. This can lead to an increase in the levels of monoamines, such as serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in mood regulation, among other functions .
Result of Action
The inhibition of MAO by 2-(Difluoromethoxy)naphthalene can lead to increased levels of monoamines in the brain. This can have various effects at the molecular and cellular levels, potentially influencing mood and behavior .
Action Environment
The action, efficacy, and stability of 2-(Difluoromethoxy)naphthalene can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution . Furthermore, its interaction with other substances, such as food or other drugs, could also impact its action and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene typically involves the introduction of the difluoromethoxy group to the naphthalene ring. One common method is the reaction of naphthol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of 2-(Difluoromethoxy)naphthalene may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro-2-(difluoromethoxy)naphthalene.
Substitution: Formation of halogenated derivatives of 2-(difluoromethoxy)naphthalene
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxynaphthalene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Fluoronaphthalene: Contains a single fluorine atom instead of a difluoromethoxy group.
2-Chloronaphthalene: Contains a chlorine atom instead of a difluoromethoxy group
Uniqueness
2-(Difluoromethoxy)naphthalene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs .
Propiedades
IUPAC Name |
2-(difluoromethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDBYLNQKVKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364063 | |
| Record name | 2-(difluoromethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-79-8 | |
| Record name | 2-(difluoromethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)











